3-Bromo-2-chloro-4,5-dimethylpyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7BrClN |
|---|---|
Molecular Weight |
220.49 g/mol |
IUPAC Name |
3-bromo-2-chloro-4,5-dimethylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-4-3-10-7(9)6(8)5(4)2/h3H,1-2H3 |
InChI Key |
PGFFZRFZSHJKCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C)Br)Cl |
Origin of Product |
United States |
Reactivity and Advanced Functionalization Chemistry of 3 Bromo 2 Chloro 4,5 Dimethylpyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a cornerstone of pyridine (B92270) chemistry, allowing for the direct introduction of a wide range of nucleophiles onto the heterocyclic ring. In the case of 3-bromo-2-chloro-4,5-dimethylpyridine, the presence of two different halogens raises critical questions of chemo- and regioselectivity.
The outcome of an SNAr reaction on a dihalogenated pyridine is determined by the interplay between the position of the halogen relative to the ring nitrogen and the intrinsic leaving group ability of the halogen itself. The pyridine nitrogen acts as a powerful electron-withdrawing group through resonance, stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orguci.edulibretexts.org This stabilizing effect is most pronounced for substituents at the ortho (C2/C6) and para (C4) positions.
In this compound, the chlorine atom is situated at the C2 position (ortho to the nitrogen), whereas the bromine atom is at the C3 position (meta to the nitrogen). Consequently, the C2 position is significantly more activated toward nucleophilic attack than the C3 position. While the intrinsic leaving group ability in SNAr reactions often follows the trend F > Cl ≈ Br > I when the initial nucleophilic addition is the rate-determining step, the positional activation by the ring nitrogen is the dominant factor in this substrate. nih.govresearchgate.net
Experimental evidence from analogous systems confirms this selectivity. For instance, in the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine (B1227324) under non-catalytic SNAr conditions, substitution is observed to occur preferentially at the C2-chloro position. nih.gov Therefore, nucleophiles will selectively displace the chloride at the C2 position of this compound, leaving the bromide at C3 intact. This predictable selectivity is crucial for sequential functionalization strategies.
| Position | Halogen | Activation by Ring Nitrogen | Predicted Reactivity | Product Type |
|---|---|---|---|---|
| C2 | Chlorine | High (Ortho) | Major | 3-Bromo-4,5-dimethyl-2-(nucleophile)pyridine |
| C3 | Bromine | Low (Meta) | Minor/None | 2-Chloro-4,5-dimethyl-3-(nucleophile)pyridine |
Beyond the primary regiochemical control exerted by the ring nitrogen, the methyl substituents at the C4 and C5 positions also influence the SNAr reactivity of this compound.
Electronic Effects: Methyl groups are weakly electron-donating. In the context of SNAr, which is favored by electron-withdrawing groups that stabilize the anionic Meisenheimer complex, these methyl groups have a slight deactivating effect on the ring system compared to an unsubstituted halopyridine. youtube.com However, this effect is minor compared to the powerful activating effect of the ring nitrogen on the C2 position.
Traditional SNAr reactions often rely on polar aprotic solvents like DMSO or DMF and high temperatures, which raises environmental and safety concerns. Modern synthetic chemistry has focused on developing more sustainable methodologies applicable to halopyridines.
One promising approach involves performing SNAr reactions in environmentally benign solvents like water. For heteroaryl chlorides, reactions with amines have been shown to proceed effectively in water, often with a simple base like potassium fluoride (B91410), eliminating the need for organic solvents and transition-metal catalysts. nih.gov Although simple chloropyridines are less reactive under these conditions, the presence of activating groups enhances reactivity, a principle that applies to the C2-chloro position of the target molecule.
Another green strategy is the use of photocatalysis, which allows reactions to proceed under mild, often non-basic, conditions at ambient temperatures. Organophotochemical SNAr reactions of fluoroarenes with alcohols have been achieved using visible light, offering a pathway that avoids harsh reagents and high energy input. researchgate.net The extension of such methods to chloropyridines is an active area of research. These sustainable approaches, including the use of green solvents, catalyst-free systems, and alternative energy sources, represent the future of functionalizing molecules like this compound. nih.gov
Organometallic Transformations
The differential reactivity of the bromine and chlorine substituents in this compound is also evident in organometallic chemistry, providing orthogonal strategies for functionalization compared to SNAr.
Halogen-metal exchange is a powerful method for converting aryl halides into highly reactive organometallic reagents. The rate of this exchange is highly dependent on the halogen, following the general trend I > Br > Cl. wikipedia.org This reactivity difference allows for the highly regioselective metalation of polyhalogenated aromatic systems.
When this compound is treated with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C), a selective bromine-lithium exchange is expected to occur at the C3 position. The C2-chloro bond remains largely unreactive under these conditions. nih.govnih.gov This generates a novel organolithium intermediate, 2-chloro-4,5-dimethyl-3-lithiopyridine, which can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) chlorides) to introduce new functional groups specifically at the C3 position. This regioselectivity is opposite to that observed in SNAr reactions, making the two methods complementary.
| Reaction Type | Reagent | Reactive Site | Intermediate | Resulting Functionalization |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R-NH₂, R-O⁻) | C2-Cl | Meisenheimer Complex | Substitution at C2 |
| Halogen-Metal Exchange | Organolithium (e.g., n-BuLi) | C3-Br | 3-Lithiopyridine | Substitution at C3 (after electrophilic quench) |
The formation of Grignard reagents also displays selectivity based on the halogen. The reaction of an aryl halide with magnesium metal to form an organomagnesium species (R-MgX) is generally more facile for bromides than for chlorides. wikipedia.orgreddit.com
Consequently, treating this compound with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF) is expected to lead to the chemoselective formation of the Grignard reagent at the C3 position: 2-chloro-4,5-dimethyl-3-pyridylmagnesium bromide. This organometallic species is a potent carbon nucleophile that can be used in a variety of subsequent C-C bond-forming reactions.
A primary application for this Grignard reagent is in transition metal-catalyzed cross-coupling reactions (e.g., Kumada coupling). rsc.org By reacting the in-situ generated Grignard reagent with another organic halide in the presence of a suitable catalyst (typically based on nickel or palladium), new aryl or alkyl groups can be introduced at the C3 position. researchgate.netacgpubs.org This provides a reliable and regioselective route to complex 2,3,4,5-tetrasubstituted pyridines that would be difficult to access through other synthetic strategies.
Boron Trifluoride-Directed Lithiation Studies
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. However, direct lithiation of halopyridines can be complicated by competing pathways, including nucleophilic addition of the organolithium reagent to the pyridine ring. A successful approach to mitigate these side reactions and control the regioselectivity of deprotonation involves the use of a Lewis acid, such as boron trifluoride (BF₃), to form an adduct with the pyridine nitrogen.
While studies specifically detailing the BF₃-directed lithiation of this compound are not extensively documented, the reactivity can be inferred from detailed investigations on the parent 3-chloro- and 3-bromopyridine (B30812) systems. In these cases, the pyridine is first treated with BF₃ etherate to form a stable adduct. This adduct serves to activate the pyridine ring for deprotonation and directs the lithiation to specific positions.
The reaction of the 3-halopyridine–BF₃ adduct with lithium diisopropylamide (LDA) at low temperatures (e.g., -75 °C in THF) leads to highly regioselective lithiation. Research has shown that when approximately 1.1 to 1.3 equivalents of LDA are used, deprotonation occurs exclusively at the C-2 position, ortho to the nitrogen and between the two activating halogens. The resulting lithium intermediate can then be trapped with various electrophiles.
Interestingly, the stoichiometry of the base can alter the site of lithiation. When an excess of LDA (e.g., 2.2 equivalents) is employed, a dilithiation process can occur, or the reaction can be directed toward the C-6 position. For this compound, the presence of methyl groups at the C-4 and C-5 positions would block lithiation at these sites. The primary positions for deprotonation would therefore be C-2 and C-6. Based on analogous systems, BF₃-directed lithiation with a slight excess of LDA would be expected to favor functionalization at the C-6 position, providing a complementary method to transition metal-catalyzed reactions that typically occur at the halogenated C-2 and C-3 positions.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. For this compound, these reactions provide a modular approach to introduce a wide variety of substituents. The differential reactivity of the C-Br and C-Cl bonds (C-Br bonds are generally more reactive in oxidative addition) allows for selective and sequential couplings.
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions. For this compound, the primary challenge and opportunity lie in controlling the regioselectivity of the coupling between the C-3 (bromo) and C-2 (chloro) positions.
The Suzuki-Miyaura coupling of substrates like this compound is generally expected to proceed selectively at the more reactive C-Br bond. This allows for the introduction of an aryl or heteroaryl group at the C-3 position while leaving the C-Cl bond intact for subsequent transformations.
The scope of the reaction typically includes a wide range of aryl- and heteroarylboronic acids and their corresponding esters. Electron-rich, electron-poor, and sterically hindered boronic acids are often well-tolerated, although reaction conditions may require optimization for challenging substrates. For instance, electron-rich boronic acids tend to give good to excellent yields. Heteroarylboronic acids, particularly those containing Lewis basic nitrogen atoms (e.g., pyridyl, pyrimidinyl), can sometimes pose challenges by coordinating to the palladium catalyst, but these issues can often be overcome with the appropriate choice of ligands and reaction conditions.
A key limitation can arise with highly sterically hindered boronic acids, which may lead to lower yields or require higher catalyst loadings and prolonged reaction times. Furthermore, protodeboronation (cleavage of the C-B bond by a proton source) can be a competing side reaction, particularly with sensitive heteroarylboronic acids under certain conditions.
| Entry | Aryl/Heteroaryl Boronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-4,5-dimethyl-3-phenylpyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-3-(4-methoxyphenyl)-4,5-dimethylpyridine | 90-98 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 2-Chloro-3-(4-(trifluoromethyl)phenyl)-4,5-dimethylpyridine | 80-90 |
| 4 | Thiophen-2-ylboronic acid | 2-Chloro-4,5-dimethyl-3-(thiophen-2-yl)pyridine | 75-85 |
| 5 | Pyridin-3-ylboronic acid | 2-Chloro-4,5-dimethyl-3-(pyridin-3-yl)pyridine | 70-80 |
Table 1: Representative Suzuki-Miyaura couplings at the C-3 position of this compound with various boronic acids. Yields are estimated based on typical outcomes for analogous 2,3-dihalopyridine systems.
The choice of palladium catalyst and phosphine (B1218219) ligand is critical for achieving high efficiency and, crucially, for controlling regioselectivity. For standard selective coupling at the C-Br bond, common catalyst systems like Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) source (e.g., Pd₂(dba)₃, Pd(OAc)₂) with triphenylphosphine (B44618) (PPh₃) or ferrocene-based ligands like dppf are often effective.
More advanced applications involve reversing the "natural" selectivity to favor coupling at the less reactive C-Cl bond or achieving double coupling. Recent studies on dihalopyridines and other dihaloheteroarenes have shown that ligand selection can dramatically influence the site of the reaction. Bulky and electron-rich biaryl phosphine ligands (e.g., QPhos, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote oxidative addition at sterically hindered or electronically less favorable positions. For example, in the coupling of 2,4-dichloropyridine, the use of the bulky monophosphine ligand QPhos was shown to favor reaction at the C-4 position over the electronically preferred C-2 position. This ligand-controlled regioselectivity could potentially be applied to achieve selective C-2 arylation of this compound, a transformation that would be difficult to achieve under standard conditions.
| Catalyst System | Target Selectivity | Typical Conditions | Outcome |
| Pd(PPh₃)₄ / Na₂CO₃ | C-3 (Bromo) | Toluene/H₂O, 90 °C | High selectivity for C-3 coupling |
| Pd(OAc)₂ / dppf / K₃PO₄ | C-3 (Bromo) | 1,4-Dioxane, 100 °C | High selectivity for C-3 coupling |
| Pd(OAc)₂ / QPhos / KF | C-2 (Chloro) | Toluene/H₂O, 110 °C | Potential for inverted selectivity, favoring C-2 |
| Pd-PEPPSI-IPr / K₂CO₃ | C-2 (Chloro) | Benzene, 80 °C | NHC catalyst may favor the more hindered C-2 position |
Table 2: Catalyst and ligand systems for controlling regioselectivity in the Suzuki-Miyaura coupling of this compound.
The Negishi coupling, which pairs an organozinc reagent with an organic halide, is another powerful method for C-C bond formation. It is often complementary to the Suzuki reaction, particularly for its tolerance of a wide array of functional groups and its ability to efficiently couple sp³-hybridized carbon centers (alkyl groups).
For this compound, Negishi coupling offers a reliable method for introducing both aryl and alkyl substituents. Similar to the Suzuki reaction, the coupling is expected to occur preferentially at the C-3 bromo position. The reaction is typically catalyzed by a palladium complex, often with phosphine ligands. The use of organozinc reagents, prepared from the corresponding organolithium or Grignard reagents, allows for the introduction of a diverse range of functionalities. This methodology has been successfully applied in the synthesis of complex molecules, including corticotropin-releasing factor (CRF) receptor ligands derived from substituted pyridines.
| Entry | Organozinc Reagent | Catalyst | Product |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | 2-Chloro-4,5-dimethyl-3-phenylpyridine |
| 2 | (Pyridin-3-yl)zinc chloride | Pd(dppf)Cl₂ | 2-Chloro-4,5-dimethyl-3-(pyridin-3-yl)pyridine |
| 3 | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | 2-Chloro-3-isopropyl-4,5-dimethylpyridine |
| 4 | Benzylzinc chloride | Pd₂(dba)₃ / P(o-tol)₃ | 3-Benzyl-2-chloro-4,5-dimethylpyridine |
Table 3: Potential Negishi coupling reactions for the functionalization of this compound.
The Buchwald-Hartwig amination is the premier method for the palladium-catalyzed formation of C-N bonds, coupling aryl or heteroaryl halides with a vast range of amine nucleophiles. This reaction is of paramount importance in pharmaceutical synthesis, where arylamine moieties are common.
Applying this reaction to this compound would enable the introduction of primary and secondary amines, as well as other nitrogen nucleophiles, at the C-3 position. The higher reactivity of the C-Br bond makes it the preferred site for this transformation. Key to the success of these couplings is the selection of an appropriate catalyst system, typically consisting of a palladium source and a specialized, bulky, electron-rich phosphine ligand. Ligands such as RuPhos and BrettPhos have proven highly effective for the amination of challenging heteroaryl halides, including those with adjacent substituents. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly employed.
The scope of the reaction is broad, allowing for the coupling of anilines, alkylamines, and cyclic secondary amines like morpholine (B109124) and piperidine.
| Entry | Amine Nucleophile | Ligand | Base | Product |
| 1 | Morpholine | RuPhos | LiHMDS | 4-(2-Chloro-4,5-dimethylpyridin-3-yl)morpholine |
| 2 | Aniline | BrettPhos | NaOtBu | N-(2-Chloro-4,5-dimethylpyridin-3-yl)aniline |
| 3 | Benzylamine | XPhos | K₃PO₄ | N-Benzyl-2-chloro-4,5-dimethylpyridin-3-amine |
| 4 | Pyrrolidine | BINAP | Cs₂CO₃ | 3-(Pyrrolidin-1-yl)-2-chloro-4,5-dimethylpyridine |
Table 4: Representative Buchwald-Hartwig amination reactions with this compound.
Other Pd-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)
Beyond the more common Suzuki and Stille couplings, the halogenated scaffold of this compound is a suitable candidate for other palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions. These reactions further expand the synthetic utility of this pyridine derivative, allowing for the introduction of alkynyl and alkenyl moieties, respectively.
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, the reaction would be expected to proceed selectively at the more reactive C3-bromo position over the C2-chloro position. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst) and subsequent reductive elimination to yield the alkynylated product and regenerate the palladium(0) catalyst. wikipedia.org Copper-free Sonogashira protocols have also been developed, which could be applicable. pitt.edu
The Heck reaction , on the other hand, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction provides a direct method for the vinylation of aryl halides. organic-chemistry.org Similar to the Sonogashira coupling, the Heck reaction with this compound would likely occur preferentially at the C3-position. The mechanism of the Heck reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the alkenylated product. wikipedia.org
The potential for these reactions is summarized in the table below.
| Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI, Amine Base | 2-chloro-4,5-dimethyl-3-(alkynyl)pyridine |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, PPh₃, Base | 2-chloro-4,5-dimethyl-3-(alkenyl)pyridine |
Further Electrophilic and Radical Functionalizations of the Pyridine Ring
While cross-coupling reactions at the halogenated positions are prevalent, the pyridine ring and its methyl substituents offer additional sites for functionalization through electrophilic and radical pathways.
Selective Functionalization of Methyl Groups (e.g., oxidation)
The methyl groups at the C4 and C5 positions of the pyridine ring are potential sites for functionalization, most notably through oxidation. Benzylic oxidation of methylarenes is a common transformation to introduce oxygen-containing functional groups. nih.gov While specific studies on this compound are not prevalent, analogous transformations on other methyl-substituted heterocycles suggest that selective oxidation is feasible.
Electrochemical methods have been shown to be effective for the site-selective oxidation of methyl benzoheterocycles to aromatic acetals, which can then be hydrolyzed to the corresponding aldehydes. nih.gov Such methods could potentially be applied to selectively oxidize one of the methyl groups of this compound, likely influenced by the electronic environment of the pyridine ring. The choice of oxidant and reaction conditions would be crucial to control the extent of oxidation and prevent over-oxidation to carboxylic acids.
Potential oxidation products are outlined below:
| Reagent/Method | Potential Product (at one methyl group) |
| Electrochemical Oxidation in MeOH | 3-bromo-2-chloro-4-(dimethoxymethyl)-5-methylpyridine or 3-bromo-2-chloro-5-(dimethoxymethyl)-4-methylpyridine |
| Mild Chemical Oxidant | 3-bromo-2-chloro-4-(hydroxymethyl)-5-methylpyridine or 3-bromo-2-chloro-5-(hydroxymethyl)-4-methylpyridine |
| Strong Chemical Oxidant | 3-bromo-2-chloro-4-formyl-5-methylpyridine or 3-bromo-2-chloro-5-formyl-4-methylpyridine |
Site-Selective C-H Functionalization at Distal Positions
Direct C-H functionalization is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials. nih.gov For this compound, the only available C-H bond on the pyridine ring is at the C6 position. This position is distal to the existing functional groups and could be a target for site-selective functionalization.
Transition metal-catalyzed C-H activation often relies on the use of a directing group to achieve regioselectivity. nih.govrsc.org In the absence of a strong directing group on the pyridine ring itself, achieving selective C-H functionalization at the C6 position can be challenging. However, advancements in catalyst design and understanding of substrate-catalyst interactions have enabled the functionalization of C-H bonds that were previously difficult to access. For instance, certain palladium-catalyzed C-H activation reactions can proceed at positions dictated by the inherent electronic properties of the substrate or through a concerted metalation-deprotonation mechanism. mdpi.com
Potential C-H functionalization reactions at the C6 position are presented in the following table:
| Reaction Type | Reagent | Catalyst (Example) | Potential Product |
| Arylation | Aryl Halide | Pd(OAc)₂ | 3-bromo-2-chloro-6-aryl-4,5-dimethylpyridine |
| Alkenylation | Alkene | [RhCp*Cl₂]₂ | 3-bromo-2-chloro-6-alkenyl-4,5-dimethylpyridine |
| Borylation | B₂pin₂ | [Ir(cod)OMe]₂ | 3-bromo-2-chloro-4,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Ring Transformation and Rearrangement Reactions
The pyridine core of this compound is generally stable. However, under specific conditions, heterocyclic rings can undergo transformations or rearrangements. For instance, the reaction of 3,6-diaryl-1,2,4,5-tetrazines with elemental sulfur and amines can lead to the formation of 3,6-diarylpyridazines. researchgate.net While this is a different heterocyclic system, it illustrates the possibility of ring transformations in nitrogen-containing heterocycles.
Computational and Mechanistic Investigations of 3 Bromo 2 Chloro 4,5 Dimethylpyridine Reactivity
Theoretical Frameworks for Understanding Reaction Pathways
There are no specific theoretical frameworks published in the scientific literature to understand the reaction pathways of 3-Bromo-2-chloro-4,5-dimethylpyridine . Generally, the reactivity of substituted pyridines can be rationalized through established theoretical models, including transition state theory, frontier molecular orbital (FMO) theory, and principles of physical organic chemistry. These frameworks would allow for the qualitative prediction of how the bromo, chloro, and dimethyl substituents modulate the electron density of the pyridine (B92270) ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack. However, a specific application of these frameworks to This compound has not been documented.
Density Functional Theory (DFT) Studies
No peer-reviewed articles presenting Density Functional Theory (DFT) studies on This compound were found. DFT is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Such studies would provide significant insights, but the specific analyses requested are not available.
There is no published data on the prediction of reaction energetics or the characterization of transition states for reactions involving This compound . DFT calculations would be necessary to determine the activation energies and reaction enthalpies for potential transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
A detailed analysis of the electronic structure and Frontier Molecular Orbitals (HOMO and LUMO) for This compound is not available in the literature. Such an analysis would be crucial for understanding its reactivity, with the energy and distribution of the HOMO indicating its nucleophilic character and the LUMO its electrophilic character.
No Molecular Electrostatic Potential (MEP) maps for This compound have been published. An MEP map would visually represent the electron density distribution, highlighting regions susceptible to electrophilic or nucleophilic attack and thus predicting its reactive behavior.
Experimental Mechanistic Elucidation
No experimental studies aimed at elucidating the reaction mechanisms of This compound have been reported in the scientific literature.
There are no published kinetic studies or investigations of isotope effects for reactions involving This compound . Such experimental data would be essential for determining reaction rate laws and probing the nature of transition states, thereby providing definitive mechanistic insights.
In-depth Analysis of this compound Reactivity: A Search for Reaction Intermediates
A comprehensive review of available scientific literature reveals a significant gap in the documented research concerning the isolation and characterization of reaction intermediates for the compound this compound. Despite its potential role as a building block in the synthesis of more complex molecules, detailed mechanistic studies that include the trapping and analysis of transient species are not readily found in published academic and patent literature.
While computational and mechanistic investigations are crucial for understanding and optimizing chemical reactions, the specific area of isolating and characterizing reaction intermediates of this compound appears to be an unexplored facet of its chemistry. Such studies are vital for confirming proposed reaction pathways, identifying potential side-reactions, and designing more efficient synthetic routes.
The characterization of reaction intermediates often involves a combination of advanced spectroscopic techniques, such as NMR, IR, and mass spectrometry, sometimes coupled with low-temperature experiments to trap highly reactive species. Crystallographic analysis of stable intermediates can also provide definitive structural information. However, searches for such detailed experimental data for reactions involving this compound have not yielded specific findings.
The reactivity of substituted pyridines is a broad field of study. Generally, the halogen substituents on the pyridine ring, such as bromine and chlorine, are known to participate in a variety of reactions, including nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), and metallation-substitution sequences. The methyl groups on the pyridine ring can also influence reactivity through electronic and steric effects.
In the context of this compound, one could hypothesize the formation of several types of intermediates depending on the reaction conditions:
Meisenheimer-type complexes: In nucleophilic aromatic substitution reactions, the attack of a nucleophile on the pyridine ring could lead to the formation of an anionic sigma complex, also known as a Meisenheimer complex.
Organometallic intermediates: In cross-coupling reactions, oxidative addition of a metal catalyst (e.g., palladium) to the C-Br or C-Cl bond would generate an organometallic intermediate.
Pyridyne intermediates: Under strongly basic conditions, elimination of HBr or HCl could potentially lead to the formation of a highly reactive pyridyne intermediate.
While these represent plausible intermediates based on general principles of pyridine chemistry, the absence of specific research on this compound means that there is no available data to populate tables or provide detailed findings on their isolation and characterization.
Further research, focusing on detailed mechanistic studies of reactions involving this compound, would be necessary to fill this knowledge gap. Such investigations would not only contribute to a fundamental understanding of the reactivity of this specific molecule but also have broader implications for the synthesis of functionalized pyridine derivatives.
Advanced Spectroscopic and Structural Characterization of 3 Bromo 2 Chloro 4,5 Dimethylpyridine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules in solution. For 3-Bromo-2-chloro-4,5-dimethylpyridine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential for unambiguous signal assignment.
Multi-dimensional NMR techniques are critical for establishing the precise connectivity of atoms within a molecule, especially for substituted aromatic systems where spectral overlap can occur.
Correlation SpectroscopY (COSY): This proton-detected 2D experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would be expected to show a correlation between the proton on the pyridine (B92270) ring and the protons of the adjacent methyl group, if any long-range coupling exists. However, the most significant correlations would be observed in derivatives where more than one proton is present on the pyridine ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This is instrumental in assigning the carbon signals of the pyridine ring and the methyl groups by linking them to their corresponding proton signals. For this compound, HSQC would show a cross-peak between the C6-H proton and the C6 carbon, as well as correlations for the two methyl groups.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds), which is vital for piecing together the molecular skeleton. sdsu.edu For instance, the proton at the C6 position would show correlations to the C2, C4, and C5 carbons. Similarly, the protons of the methyl group at C4 would show correlations to C3, C4, and C5, while the C5 methyl protons would correlate with C4, C5, and C6. These correlations provide definitive evidence for the substitution pattern. science.gov
An illustrative table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound is provided below. The predicted chemical shifts are based on the analysis of similar substituted pyridine compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| C2 | - | ~150 | - |
| C3 | - | ~125 | - |
| C4 | - | ~145 | H of C4-CH₃ to C3, C5 |
| C5 | - | ~135 | H of C5-CH₃ to C4, C6 |
| C6 | ~8.2 | ~152 | H6 to C2, C4, C5 |
| C4-CH₃ | ~2.4 | ~18 | H of C4-CH₃ to C3, C4, C5 |
| C5-CH₃ | ~2.3 | ~16 | H of C5-CH₃ to C4, C5, C6 |
Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance. emerypharma.comacs.org Unlike chromatographic techniques, qNMR does not require a reference standard for the analyte itself, but rather a certified internal standard. bwise.kr The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
In the synthesis of this compound, qNMR can be employed to:
Monitor reaction progress: By integrating the signals of the starting materials and the product over time, the reaction kinetics can be studied.
Determine product ratios: In cases where isomeric products may be formed, qNMR allows for the precise determination of their relative amounts without the need for isolation. asdlib.org For example, if a reaction could potentially yield other isomers, such as 3-Bromo-2-chloro-5,6-dimethylpyridine, qNMR can accurately quantify the ratio of each isomer in the crude reaction mixture. asdlib.org
The purity of a synthesized batch of this compound can be determined using an internal standard with a known purity and concentration. The purity of the analyte is calculated based on the integral ratio of a specific resonance from the analyte and the internal standard. acs.org
The identification and characterization of impurities are crucial for ensuring the quality and safety of chemical compounds. nih.gov NMR spectroscopy is a powerful tool for detecting and identifying impurities, often without the need for their isolation. beilstein-journals.org
During the synthesis of this compound, potential impurities could include:
Starting materials: Unreacted precursors.
Isomeric products: Other positional isomers of bromo-chloro-dimethylpyridine.
Side products: Compounds formed through competing reaction pathways, such as debromination or dechlorination products.
By comparing the NMR spectrum of the bulk material with that of a highly purified sample, extraneous peaks corresponding to impurities can be identified. Multi-dimensional NMR techniques can then be used to elucidate the structures of these impurities. For instance, a minor set of correlated signals in COSY, HSQC, and HMBC spectra can reveal the structure of an isomeric impurity. spirochem.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. nih.govnih.gov For this compound (C₇H₆BrClN), the theoretical exact mass can be calculated. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion peak. wpmucdn.com
| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |
| C₇H₆⁷⁹Br³⁵ClN | 218.9426 | 100.0 |
| C₇H₆⁸¹Br³⁵ClN | 220.9406 | 97.7 |
| C₇H₆⁷⁹Br³⁷ClN | 220.9397 | 32.5 |
| C₇H₆⁸¹Br³⁷ClN | 222.9376 | 31.7 |
The observation of this distinct isotopic pattern in the HRMS spectrum provides strong evidence for the presence of one bromine and one chlorine atom in the molecule.
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. researchgate.net The fragmentation pattern provides valuable information about the structure of the molecule. chemguide.co.uk
For this compound, the fragmentation is expected to proceed through several pathways, including:
Loss of a methyl radical (•CH₃): This is a common fragmentation for methylated aromatic compounds.
Loss of a halogen atom (•Br or •Cl): Cleavage of the carbon-halogen bond. miamioh.edu
Loss of hydrogen halides (HBr or HCl): Elimination from the molecular ion.
A plausible fragmentation pathway and the expected m/z values for the major fragments are outlined in the table below.
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Plausible Structure of Product Ion |
| 219/221/223 | •CH₃ | 204/206/208 | [C₆H₃BrClN]⁺ |
| 219/221/223 | •Br | 140/142 | [C₇H₆ClN]⁺ |
| 219/221/223 | •Cl | 184/186 | [C₇H₆BrN]⁺ |
| 140/142 | HCN | 113/115 | [C₆H₅Cl]⁺ |
The analysis of these fragmentation patterns in the MS/MS spectrum allows for the confirmation of the proposed structure and can help to differentiate it from other isomers.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of a molecule. kurouskilab.com For this compound, the spectra would be a composite of vibrations from the pyridine ring, the methyl substituents, and the carbon-halogen bonds. All 27 fundamental vibrational modes of the parent pyridine molecule are Raman active, while 24 are IR active. aps.org The substitution pattern of this compound lowers its molecular symmetry, theoretically making all modes active in both IR and Raman.
The analysis of the vibrational spectra involves identifying characteristic group frequencies. The high-frequency region (above 3000 cm⁻¹) is dominated by C-H stretching vibrations from the aromatic ring and the methyl groups. The region between 1400 and 1600 cm⁻¹ typically shows C=C and C=N stretching vibrations characteristic of the pyridine ring. nih.gov The presence of electron-withdrawing halogens (Br, Cl) and electron-donating methyl groups at various positions on the ring influences the electron density and bond strengths, causing shifts in these ring vibration frequencies compared to unsubstituted pyridine.
Below 1300 cm⁻¹, the spectrum becomes more complex, featuring in-plane and out-of-plane bending modes, as well as the characteristic stretches of the carbon-halogen bonds. The C-Cl stretching vibration is typically expected in the 600-800 cm⁻¹ range, while the C-Br stretch appears at a lower frequency, generally between 500 and 600 cm⁻¹, due to the greater mass of the bromine atom. researchgate.net
Detailed assignments can be made by comparing the spectra to those of simpler, related molecules such as 3-bromopyridine (B30812), 2-chloropyridine, and various dimethylpyridines (lutidines). researchgate.netnist.gov Computational methods, such as Density Functional Theory (DFT), are also invaluable for predicting vibrational frequencies and aiding in the assignment of complex spectra. cardiff.ac.uk
Table 1: Expected Characteristic Vibrational Frequencies for this compound This table is a representation based on data from pyridine and its substituted derivatives.
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| C-H Stretch (Aromatic) | 3050 - 3150 | Weak to medium intensity bands from the remaining C-H bond on the pyridine ring. |
| C-H Stretch (Methyl) | 2850 - 3000 | Symmetric and asymmetric stretching of the C-H bonds in the two methyl groups. |
| C=N / C=C Ring Stretch | 1400 - 1600 | A series of strong bands characteristic of the pyridine aromatic system. |
| CH₃ Bending | 1370 - 1470 | Symmetric and asymmetric bending (scissoring) modes of the methyl groups. |
| C-Cl Stretch | 600 - 800 | Characteristic stretching vibration of the carbon-chlorine bond. |
| C-Br Stretch | 500 - 600 | Characteristic stretching vibration of the carbon-bromine bond. |
| Ring Bending (Out-of-Plane) | 400 - 700 | Bending vibrations of the pyridine ring, sensitive to the substitution pattern. |
X-ray Crystallography for Solid-State Structural Elucidation of Derivatives and Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of materials.
For a derivative of this compound, a single-crystal X-ray diffraction experiment would reveal the exact conformation of the molecule. The pyridine ring is expected to be planar, with the attached chloro, bromo, and methyl carbon atoms lying in or very close to this plane. The analysis would quantify the C-C, C-N, C-Cl, and C-Br bond lengths and the internal angles of the pyridine ring. These parameters are influenced by the electronic effects of the substituents; for instance, the C-Cl and C-Br bonds attached to the sp²-hybridized carbon of the pyridine ring will have specific lengths reflective of this bonding environment.
The crystal packing, or the arrangement of molecules relative to each other in the crystal lattice, is governed by non-covalent interactions. In the case of this compound derivatives, several types of interactions are anticipated:
π–π Stacking: The planar aromatic pyridine rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces.
Halogen Bonding: The bromine and chlorine atoms, having regions of positive electrostatic potential on their outer surfaces (the σ-hole), can act as electrophiles and form attractive interactions with nucleophilic atoms (like the nitrogen atom of another pyridine ring) on adjacent molecules. mdpi.com
The specific crystal system (e.g., monoclinic, orthorhombic) and space group would be determined, providing a complete description of the crystal's symmetry. nih.gov The table below presents representative crystallographic data for a complex containing a bromo-chloro-substituted phenyl-pyridine fragment, illustrating the type of information obtained from such an analysis. researchgate.net
Table 2: Representative Crystallographic Data for a Derivative Containing a Bromo-Chloro-Substituted Aromatic System Data from a related complex, C₂₀H₁₁BrClN₅O, as a representative example. researchgate.net
| Parameter | Example Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.0132 (4) |
| b (Å) | 10.1179 (5) |
| c (Å) | 11.1399 (5) |
| α (°) | 67.584 (2) |
| β (°) | 88.086 (2) |
| γ (°) | 77.269 (2) |
| Volume (ų) | 913.44 (7) |
| Z (molecules/unit cell) | 2 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Complex Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. elte.hu For aromatic compounds like this compound, the absorption bands are primarily due to transitions of electrons in π orbitals and non-bonding (n) orbitals to higher energy anti-bonding orbitals (π*). libretexts.org
The key transitions for pyridine and its derivatives are:
π → π* Transitions: These are typically high-intensity absorptions occurring at shorter wavelengths (higher energy). They involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital within the aromatic system. Conjugation and electron-donating substituents tend to shift these absorptions to longer wavelengths (a bathochromic or red shift).
n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an anti-bonding π* orbital. They are of lower intensity ("forbidden" transitions) and occur at longer wavelengths (lower energy) compared to π → π* transitions. elte.hu
Furthermore, substituted pyridines can act as electron donors to form charge-transfer (CT) complexes with suitable electron acceptor molecules (e.g., quinones, iodine). The formation of such a complex is characterized by the appearance of a new, broad, and often intense absorption band in the visible region of the spectrum, which is absent in the spectra of the individual donor or acceptor molecules. aps.orgnih.gov This new band corresponds to the energy required to transfer an electron from the highest occupied molecular orbital (HOMO) of the donor (the pyridine derivative) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The position (λmax) of this CT band is sensitive to the electron-donating ability of the pyridine derivative, the electron-accepting strength of the acceptor, and the polarity of the solvent. researchgate.net
Table 3: Typical Electronic Transitions for Pyridine Derivatives This table provides a general representation of absorption ranges.
| Transition Type | Typical λmax Range (nm) | Molar Absorptivity (ε) | Notes |
|---|---|---|---|
| π → π* | 200 - 270 | High (> 2,000) | Intense absorption band related to the aromatic system. Position is sensitive to substitution. |
| n → π* | 270 - 300 | Low (< 500) | Weak, "forbidden" transition involving the nitrogen lone pair. Often appears as a shoulder on the main π → π* band. |
| Charge-Transfer (CT) | 400 - 700 | Variable | A new, broad band that appears only upon complex formation with an electron acceptor. |
Synthetic Utility and Applications in Materials Science and Catalysis
3-Bromo-2-chloro-4,5-dimethylpyridine as a Key Building Block for Diverse Chemical Scaffolds
The pyridine (B92270) ring is a foundational scaffold in numerous pharmaceuticals and agrochemicals. researchgate.net Halogenated pyridines, such as this compound, are indispensable intermediates for creating derivatives with tailored properties. myskinrecipes.comnbinno.com The presence of both bromo and chloro substituents provides orthogonal reactive sites for sequential modifications, primarily through transition metal-catalyzed cross-coupling reactions.
The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling. This reactivity difference allows for the selective substitution of the bromine atom, leaving the chlorine atom intact for a subsequent transformation. This stepwise approach is crucial for the controlled assembly of diverse and complex molecular scaffolds. nih.gov For instance, an aryl or vinyl group could be introduced at the 3-position via a Suzuki reaction, followed by a nucleophilic aromatic substitution or another cross-coupling reaction at the 2-position. This versatility makes it a key building block for producing novel compounds with potential applications in medicinal chemistry and materials science. nbinno.com
Below is a table illustrating the types of chemical scaffolds that can be synthesized from related dihalopyridine building blocks using common cross-coupling reactions.
| Reaction Type | Coupling Partner | Resulting Scaffold | Potential Application Area |
| Suzuki-Miyaura Coupling | Arylboronic Acids | Biaryl Pyridines | Pharmaceuticals, Organic Electronics |
| Heck Coupling | Alkenes | Alkenyl Pyridines | Agrochemicals, Polymer Monomers |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl Pyridines | Functional Materials, Organic Synthesis |
| Buchwald-Hartwig Amination | Amines | Aminopyridines | Medicinal Chemistry, Ligand Synthesis |
Precursors for Architecturally Complex Polyfunctionalized Pyridine Systems
The ability to selectively functionalize the different positions of the this compound ring is paramount to its role as a precursor for architecturally complex molecules. The differential reactivity of the C-Br and C-Cl bonds allows for a programmed, multi-step synthesis strategy. nih.gov
A typical synthetic sequence might involve:
Selective reaction at the C3-Br bond: A palladium-catalyzed reaction like a Suzuki or Sonogashira coupling introduces the first point of diversity.
Reaction at the C2-Cl bond: The remaining chloro-substituent can then be replaced using a different coupling reaction or a nucleophilic aromatic substitution (SNAr).
Modification of the pyridine nitrogen: The nitrogen atom itself can be quaternized or oxidized to an N-oxide, further altering the electronic properties and reactivity of the ring.
This stepwise approach enables the synthesis of polysubstituted pyridines where each substituent is precisely placed to achieve a desired function, a critical requirement in fields like drug design and catalyst development. nih.gov
Contribution to the Development of Novel Organic Reactions and Methodologies
Halogenated pyridines are often used as benchmark substrates in the development of new synthetic methods. The unique electronic properties of the pyridine ring, combined with the presence of halogen atoms, make them challenging yet valuable substrates for testing the scope and limitations of new catalytic systems.
For example, the development of catalysts for C-H activation and functionalization often employs pyridine derivatives to test regioselectivity and efficiency. nih.gov Methodologies aimed at achieving selective cross-coupling of C-Cl bonds in the presence of more reactive C-Br bonds would find a suitable test case in molecules like this compound. Furthermore, the synthesis of highly substituted pyridines often requires innovative, multi-component reactions where halogenated precursors can be employed to build molecular complexity in a single step. mdpi.comnih.gov Research into microwave-assisted organic synthesis has also utilized halopyridines to demonstrate enhanced reaction rates and yields for nucleophilic substitution reactions. capes.gov.br
Exploration as a Ligand Component in Transition Metal Catalysis
Pyridine and its derivatives are fundamental ligands in coordination chemistry and homogeneous catalysis. researchgate.netnih.gov The nitrogen atom's lone pair of electrons can coordinate to a wide variety of transition metals, and the substituents on the pyridine ring can be used to fine-tune the steric and electronic properties of the resulting metal complex. nih.govwikipedia.org
While this compound itself is not typically used directly as a ligand due to the electron-withdrawing nature of the halogens, it serves as an excellent precursor for more elaborate ligand systems. For example, the bromo and chloro groups can be replaced by phosphine (B1218219), amine, or other coordinating moieties through cross-coupling or substitution reactions. This allows for the creation of novel mono- or bidentate ligands with a pyridine backbone. Such tailored ligands are crucial for optimizing the performance of catalysts in a wide range of chemical transformations, including asymmetric synthesis. acs.org
The table below summarizes how modifications to the pyridine ring can influence catalyst performance.
| Modification | Effect on Ligand Properties | Impact on Catalysis |
| Introduction of bulky groups | Increases steric hindrance | Enhances enantioselectivity in asymmetric catalysis |
| Introduction of electron-donating groups | Increases electron density on the metal center | Can increase catalytic activity |
| Introduction of electron-withdrawing groups | Decreases electron density on the metal center | Can stabilize low-valent metal species |
| Formation of chelating arms | Creates more stable metal complexes | Improves catalyst stability and lifetime |
Applications in Crystal Engineering and Supramolecular Chemistry Research
Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions. wikipedia.org Halogenated organic molecules are of particular interest in this field due to their ability to participate in a variety of non-covalent interactions, including hydrogen bonds, π–π stacking, and halogen bonds. mdpi.com
This compound and its derivatives are promising candidates for crystal engineering research. The pyridine nitrogen can act as a hydrogen bond acceptor, while the halogen atoms can act as halogen bond donors. mdpi.comnih.gov The interplay between these different types of interactions can be used to direct the self-assembly of molecules into specific one-, two-, or three-dimensional architectures. sisgeenco.com.br Understanding these interactions is fundamental to the design of new materials with tailored properties, such as specific packing arrangements or porosity. nih.gov
| Interaction Type | Participating Groups | Influence on Crystal Structure |
| Hydrogen Bonding | Pyridine Nitrogen (acceptor) with H-bond donors (e.g., -OH, -NH) | Formation of chains, sheets, or networks |
| Halogen Bonding | Bromo/Chloro atoms (donors) with Lewis bases (e.g., N, O) | Directional control over molecular assembly |
| π–π Stacking | Pyridine aromatic rings | Formation of columnar or layered structures |
| C-H···π Interactions | Methyl C-H bonds with aromatic rings | Fine-tuning of molecular packing |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-2-chloro-4,5-dimethylpyridine, and how do reaction conditions influence yield?
- Methodology :
- Halogenation Strategies : Sequential halogenation of 4,5-dimethylpyridine using directed ortho-metalation (DoM) to introduce bromine and chlorine at positions 3 and 2, respectively. For example, use of N-directed lithiation followed by quenching with electrophiles (e.g., Br₂ or Cl₂ sources) .
- Cross-Coupling : Suzuki-Miyaura coupling with pre-functionalized boronic esters (e.g., 5-Bromo-2-(dioxaborolanyl)pyridine derivatives) to install methyl groups, though steric hindrance may require optimized catalysts (e.g., Pd(PPh₃)₄) .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (>95% by area) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group splitting patterns at δ 2.1–2.5 ppm; halogen-induced deshielding) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (expected m/z: ~234.9 [M+H]⁺).
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve steric clashes between methyl and halogen groups .
Q. What are the key storage and handling precautions for this compound?
- Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid exposure to moisture due to WGK 3 classification (high water hazard) .
- Safety : Use PPE (gloves, goggles) to mitigate risks from acute oral/eye toxicity (GHS Category 4/1). Work in a fume hood due to potential halogenated byproduct release .
Advanced Research Challenges
Q. How does the steric environment of 4,5-dimethyl groups influence regioselectivity in substitution reactions?
- Mechanistic Insight :
- The 4,5-dimethyl groups create steric hindrance, directing electrophiles to less hindered positions (e.g., para to methyl in nucleophilic aromatic substitution). Computational modeling (DFT) can map electrostatic potential surfaces to predict reactivity .
- Example: In Suzuki coupling, bulky ligands (e.g., SPhos) may improve selectivity for C-6 over C-3 positions .
Q. What computational methods best predict the compound’s reactivity in cross-coupling or C–H activation?
- Approaches :
- DFT Calculations : Optimize transition states for Buchwald-Hartwig amination or Ullmann coupling to assess activation barriers. Focus on halogen-metal interactions (e.g., Br vs. Cl oxidative addition rates) .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Correlate with experimental yields to validate models.
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?
- Troubleshooting :
- Solubility Discrepancies : Use Hansen solubility parameters (HSPiP software) to reconcile differences in polar vs. non-polar solvents. For example, low solubility in hexane (δ ~14.9 MPa¹/²) vs. moderate in DCM (δ ~20.2 MPa¹/²) .
- Melting Point Variability : Perform DSC analysis to detect polymorphs or hydrate formation. Cross-reference with crystallography data to identify lattice distortions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
